molecular formula C9H8O5 B123838 Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 116119-01-8

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No. B123838
M. Wt: 196.16 g/mol
InChI Key: ZHGPEDRDUUKPCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the modification of the fundamental structure with different moieties, as seen in the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which are potent antiproliferative agents targeting tubulin . Another example is the synthesis of 6-hydroxy-12-methyl-7,12-dihydrobenzo[6,7]cyclohept[1,2-b]indol-7-one, which was achieved by oxidation and subsequent reactions, including bromination and hydrolysis . These methods could potentially be adapted for the synthesis of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as single crystal X-ray structure determination, as demonstrated for methyl 4-hydroxybenzoate . This compound's structure was analyzed at low temperatures, revealing a 3D framework formed through extensive intermolecular hydrogen bonding. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), were also employed to understand the molecular structure and properties . Similar analytical methods could be applied to determine the molecular structure of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the alkylation and oxidation of 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, which resulted in different products depending on the oxidizing reagents used . The reactivity of the compound was influenced by the transannular participation of the amino group, which could also be relevant in the chemical reactions of methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like methyl 4-hydroxybenzoate were analyzed using experimental and computational methods. The FT-IR spectrum correlated with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . These properties are important for understanding the behavior of the compound in various environments and could be similarly analyzed for methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate.

Scientific Research Applications

Role in Antioxidant and Anticancer Properties

Derivatives of benzo[d][1,3]dioxole structures have been identified for their potential in medical applications, particularly in cancer treatment. A study isolated new benzenoids from the fungus Antrodia cinnamomea, one of which was structurally related to Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate. These compounds displayed significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents (Wu et al., 2019).

Applications in Synthetic Chemistry

In the realm of synthetic chemistry, Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate and its derivatives serve as crucial intermediates. For example, a synthetic route was explored for a common intermediate, methyl 2-formylbenzofuran-7-carboxylate, to assemble bioactive benzofurans using an artificial intelligence system. This demonstrated the compound's significance in the synthesis of complex molecular structures (Takabatake et al., 2020).

properties

IUPAC Name

methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPEDRDUUKPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Synthesis routes and methods I

Procedure details

A mixture comprising 34.4 g of commercially available methyl gallate, 25.8 g of anhydrous potassium carbonate, 400 ml of DMSO and 50.0 g of diiodomethane was stirred at 40° C. for 24 hours in a nitrogen current After the reaction, the liquid mixture was poured into water and made acidic by 2N hydrochloric acid, the mixture was extracted with ethyl acetate, and the extract was washed with water. The solvent was removed from the extract and the residue was subjected to flash column chromatography [466 g of 230-400 mesh silica gel, solvent: n-hexane/acetone (3/1), pressure: 0.4 kg/cm2, 5th to 9th fractions when fractions of 100 ml were collected] to effect purification and obtain 14.8 g of methyl 3-hydroxy-4,5-(methylenedioxy)benzoate (the yield was 40.4%).
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Synthesis routes and methods II

Procedure details

A mixture comprising 34 4 g of commercially available methyl gallate, 25.8 g of anhydrous potassium carbonate, 400 ml of DMSO and 50.0 g of diiodomethane was stirred at 40° C. for 24 hours in a nitrogen current. After the reaction, the liquid mixture was poured into water and made acidic by 2N hydrochloric acid, the mixture was extracted with ethyl acetate, and the extract was washed with water. The solvent was removed from the extract and the residue was subjected to flash column chromatography [466 g of 230-400 mesh silica gel, solvent n-hexane/acetone (3/1), pressure: 0.4 kg/cm2, 5th to 9th fractions when fractions of 100 ml were collected] to effect purification and obtain 14.8 g of methyl 3-hydroxy-4,5-(methylenedioxy)benzoate (the yield was 40.4%).
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34
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZQ Hu, L Zheng, CJ Li, JB Chang - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
(IUCr) Methyl 7-(4-chlorobenzoyloxy)-1,3-benzodioxole-5-carboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 2 scripts.iucr.org
Z Zhou, Y Li, X Ma, B Cao, T Peng… - Journal of Medicinal …, 2021 - ACS Publications
Imbalance miRNAs contribute to tumor formation; therefore, the development of small-molecule compounds that regulate miRNA biogenesis is an important strategy in oncotherapy. …
Number of citations: 4 pubs.acs.org
A Peneau, P Retailleau, C Guillou… - The Journal of Organic …, 2018 - ACS Publications
Spiropiperidine derivatives, an important class of bioactive molecules, were synthesized under mild conditions by rhodium(III)-catalyzed intramolecular ArC–H activation. This reaction …
Number of citations: 14 pubs.acs.org

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